N-[(furan-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-[(furan-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative featuring a tetrahydroquinazoline core with a sulfanylidene (thione) group at position 2, a 2-methoxyethyl substituent at position 3, a carboxamide group at position 7, and a furan-2-ylmethyl moiety at the N1 position. The sulfanylidene group may enhance binding affinity through hydrogen bonding or metal coordination, while the furan and methoxyethyl substituents influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-23-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)25)15(21)18-10-12-3-2-7-24-12/h2-5,7,9H,6,8,10H2,1H3,(H,18,21)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQOVEZZCQWBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursors. The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where furan is alkylated with a suitable electrophile. The methoxyethyl group can be added through nucleophilic substitution reactions, and the sulfanylidene group can be introduced using sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the quinazoline core can be reduced to form corresponding alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The furan ring and quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanylidene group may participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Quinazoline Derivatives with EGFR Inhibitory Activity
Compounds such as (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(furan-2-ylmethylene)hydrazine carboxamide (10a) () share structural motifs with the target compound, including:
- Quinazoline core : Critical for binding to kinase domains.
- Furan-based substituents : The tetrahydrofuran-3-yl oxy group in 10a and the furan-2-ylmethyl group in the target compound may enhance solubility or target specificity.
- Carboxamide groups : Present at position 7 in both compounds, facilitating hydrogen bonding with kinase active sites.
Key Differences :
- Position 4 substituents: 10a has a 3-chloro-4-fluorophenylamino group, while the target compound lacks aromatic substitution here.
- Hydrazine vs. sulfanylidene : 10a’s hydrazine carboxamide may confer distinct electronic properties compared to the sulfanylidene group in the target compound.
Thiol-Containing Quinazoline Derivatives
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide () provides insights into the role of sulfanyl groups:
Activity Correlation :
Furan and Carboxamide-Containing Analogues
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) and related derivatives () highlight the role of furan-carboxamide motifs:
- Furan-carboxamide linkage : Present in both 95a and the target compound, this motif may improve solubility or metabolic stability.
- Substituent effects : The 2-methoxyethyl group in the target compound could reduce steric hindrance compared to bulkier substituents in 95a–e .
Data Tables: Structural and Functional Comparison
Table 1. Substituent Profiles of Key Quinazoline Derivatives
Table 2. Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~425 g/mol | 2.8 | 2 | 7 |
| 10a () | ~520 g/mol | 3.2 | 3 | 8 |
| 95a () | ~225 g/mol | 1.5 | 1 | 4 |
Research Findings and Implications
- Bioactivity Clustering : Structural similarities (e.g., quinazoline core, carboxamide) correlate with kinase inhibition, as seen in EGFR-targeting compounds like 10a .
- Role of Sulfur : Sulfanylidene/sulfanyl groups enhance binding to cysteine-rich domains, a feature leveraged in kinase and protease inhibitors .
- Substituent Effects : The 2-methoxyethyl group in the target compound may balance lipophilicity and solubility, avoiding excessive hydrophobicity seen in aryl-substituted analogues .
Biological Activity
The compound N-[(furan-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features a quinazoline core, a furan ring, and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 350.39 g/mol. The structural complexity contributes to its diverse biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 350.39 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The mechanism may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by targeting the cell cycle and apoptosis pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses antibacterial and antifungal properties, potentially effective against a range of pathogens. The furan ring may play a crucial role in enhancing these activities due to its ability to interact with microbial enzymes .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, leading to altered biological responses. For example, it could inhibit proteases or kinases that are critical in disease processes .
The biological activity of This compound is likely mediated through multiple pathways:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling.
- Enzyme Interaction : It could inhibit key enzymes that regulate metabolic pathways.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death in cancer cells.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at low micromolar concentrations. The results indicated a dose-dependent response with notable effects on apoptosis markers such as caspase activation and PARP cleavage.
Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
